molecular formula C16H23N5O B7549297 3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide

3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide

Cat. No. B7549297
M. Wt: 301.39 g/mol
InChI Key: JKVGKRVXPZYPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide is a chemical compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TMT and is a tetrazole derivative. TMT has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of TMT is not fully understood, but it is believed to involve the activation of the immune system and the production of pro-inflammatory cytokines. TMT has been shown to activate microglia, which are immune cells in the brain that play a key role in neuroinflammation.
Biochemical and Physiological Effects:
TMT has been shown to have a number of biochemical and physiological effects. In addition to inducing neuroinflammation, TMT has been shown to cause oxidative stress and disrupt mitochondrial function. TMT has also been shown to affect the expression of genes involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using TMT in lab experiments is that it is relatively easy to synthesize and has a well-defined chemical structure. However, one limitation is that the effects of TMT can be highly variable depending on the dose and route of administration. Additionally, TMT has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving TMT. One area of interest is in the development of new treatments for neurodegenerative diseases. TMT has been shown to induce neuroinflammation, which is thought to play a role in the development of these diseases. By better understanding the mechanism of action of TMT, researchers may be able to develop new therapies that target inflammation in the brain.
Another potential application for TMT is in the study of the gut-brain axis. Recent research has shown that there is a complex interaction between the gut and the brain, and that inflammation in the gut can affect brain function. TMT has been shown to induce inflammation in the gut, making it a potential tool for studying this interaction.
Finally, TMT may also have applications in the development of new drugs for the treatment of cancer. TMT has been shown to have anti-tumor effects in animal models, making it a potential candidate for further research in this area.

Synthesis Methods

The synthesis of TMT involves the reaction of 2-(2H-tetrazol-5-yl)aniline with 3,5,5-trimethylhexanoyl chloride in the presence of a base. The reaction proceeds via an acylation reaction, resulting in the formation of TMT.

Scientific Research Applications

TMT has been shown to have a wide range of potential applications in scientific research. One area of interest is in the field of neuroscience, where TMT has been shown to induce neuroinflammation and cognitive impairment in animal models. This makes TMT a potential tool for studying the role of inflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O/c1-11(10-16(2,3)4)9-14(22)17-13-8-6-5-7-12(13)15-18-20-21-19-15/h5-8,11H,9-10H2,1-4H3,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVGKRVXPZYPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=CC=C1C2=NNN=N2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide

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